Cyflufenamid

Übersicht

Beschreibung

Cyflufenamid is a fungicide that has been approved for use in various countries, including Italy, for the control of powdery mildew in crops such as melon and zucchini. It is known for its efficacy against a range of plant-pathogenic fungi and is particularly effective against powdery mildew caused by Podosphaera xanthii, a major causal agent of cucurbit powdery mildew . Cyflufenamid belongs to a new class of fungicides called amidoximes and has a unique mode of action that differs from those of commercial fungicides .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of cyflufenamid, it is worth noting that the development of methods for the synthesis of complex organic molecules, such as phenanthridines, can be relevant for the synthesis of various fungicides. For instance, the synthesis of 6-(trifluoromethyl)phenanthridines through oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3 under metal-free conditions represents a mild and efficient method for forming C-CF3 bonds, which could be a valuable step in the synthesis of fluorinated organic compounds like cyflufenamid .

Molecular Structure Analysis

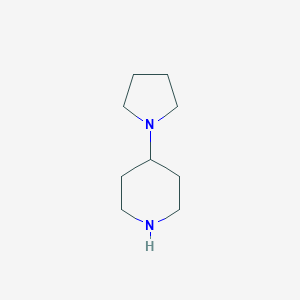

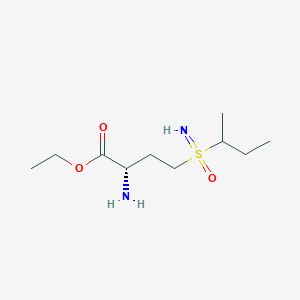

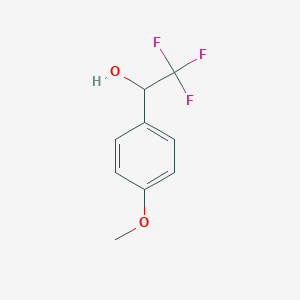

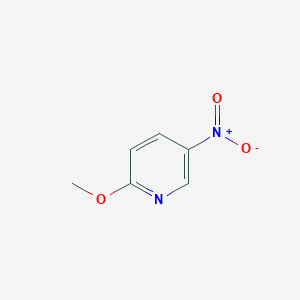

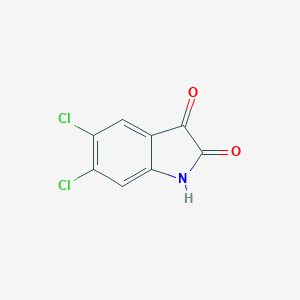

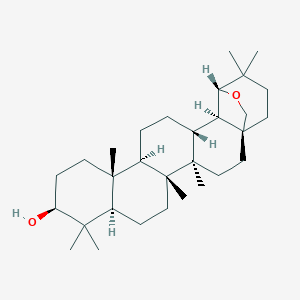

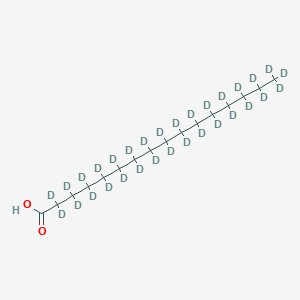

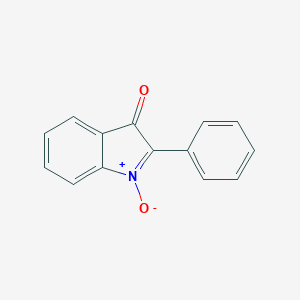

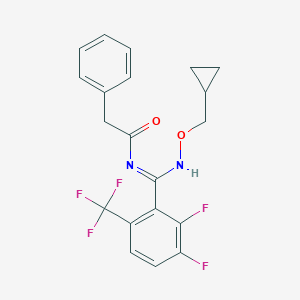

Cyflufenamid's molecular structure is characterized by the presence of a trifluoromethyl group and a phenyl-acetamide moiety. The compound, (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(trifluoromethyl)benzyl]-2-phenylacetamide, exhibits a complex structure that is likely responsible for its unique mode of action and high efficacy against fungal pathogens .

Chemical Reactions Analysis

The photolysis of cyflufenamid in various solvents has been studied, revealing that it undergoes first-order kinetics and that factors such as solvent type, pH, and the presence of catalysts like TiO2 can influence the rate of photolysis. A main photolytic product of cyflufenamid was identified as N-cyclopropoxy-2,3-difluoro-6-(trifluoromethyl)benzamide, suggesting that cleavage of the amido bond is a likely pathway during photolysis .

Physical and Chemical Properties Analysis

Cyflufenamid has been shown to have excellent preventive, curative, and long residual activities against powdery mildew. It also exhibits translaminar and vapor phase activities, which contribute to its high performance in the field. The compound is effective at low concentrations and has been found to be moderately hazardous according to hygienic classification, with the liver being the primary target organ for its action . Analytical methods such as gas chromatography-negative chemical ionization mass spectrometry have been developed to detect and quantify residues of cyflufenamid in food crops like carrots, indicating the importance of monitoring its levels for food safety10.

Relevant Case Studies

Resistance to cyflufenamid has been reported in Italy, where declines in its efficacy were observed due to the development of resistant strains of Podosphaera xanthii. This highlights the need for resistance management strategies to prevent the development of fungicide-resistant strains . Additionally, the European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) for cyflufenamid, and while no apparent risk to consumers was identified, some MRL proposals still require further consideration by risk managers .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Agricultural Science , specifically Pesticide Risk Assessment .

Summary of the Application

Cyflufenamid has been used as an active substance in pesticides. A peer review of the pesticide risk assessment was conducted for this substance .

Results or Outcomes

Fungicidal Properties

Specific Scientific Field

This application falls under the field of Plant Pathology and Agricultural Chemistry , specifically in the study of Fungicidal Properties .

Summary of the Application

Cyflufenamid has been studied for its fungicidal properties. It has shown excellent control of powdery mildew caused by various pathogens .

Methods of Application or Experimental Procedures

In field trials, a low dosage (25 ppm) of cyflufenamid (10%WG) was used. The fungicidal properties of cyflufenamid were investigated to elucidate the high performance of the compound in the field .

Results or Outcomes

Cyflufenamid showed excellent efficacy in almost all plants against powdery mildew caused by various pathogens in agricultural production. It also had high efficacy against brown rot in stone fruits caused by Monilinia fructicola .

Control of Powdery Mildew in Cereals and Other Crops

Specific Scientific Field

This application falls under the field of Agricultural Science and Plant Pathology .

Summary of the Application

Cyflufenamid is used as a preventative and curative fungicide for the control of powdery mildew in cereals and other crops .

Methods of Application or Experimental Procedures

Cyflufenamid is applied as a postemergence broadcast foliar spray using ground or aerial equipment .

Results or Outcomes

The efficacy of Cyflufenamid in controlling powdery mildew in wheat is high, while in barley it is moderate for both protection and eradication .

Control of Powdery Mildew in Vegetables, Fruits, and Outdoor Landscape and Nursery Ornamentals

Specific Scientific Field

This application falls under the field of Horticulture and Plant Pathology .

Summary of the Application

Cyflufenamid is used as both a protective and curative fungicide to control powdery mildew on vegetables, fruits, and outdoor landscape and nursery ornamentals .

Methods of Application or Experimental Procedures

Cyflufenamid is formulated as a suspension concentrate and is applied as a postemergence broadcast foliar spray using ground or aerial equipment .

Results or Outcomes

Control of Powdery Mildew in Minor Crops

Specific Scientific Field

This application falls under the field of Agricultural Science and Plant Pathology .

Summary of the Application

Cyflufenamid is labeled for use on some minor crops in Minnesota: apple, grapes, various berries, and pumpkin .

Methods of Application or Experimental Procedures

Cyflufenamid is formulated as a suspension concentrate, and applied as postemergence broadcast foliar spray using ground or aerial equipment .

Results or Outcomes

Modification of Maximum Residue Levels in Blackberries and Raspberries

Specific Scientific Field

This application falls under the field of Food Safety and Agricultural Chemistry .

Summary of the Application

The European Food Safety Authority (EFSA) received an application to modify the existing maximum residue levels (MRLs) for cyflufenamid in blackberries and raspberries .

Safety And Hazards

Cyflufenamid is moderately toxic to aquatic organisms, but less so to birds and honeybees . It is harmful if inhaled and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling Cyflufenamid .

Zukünftige Richtungen

Cyflufenamid is currently approved for use and its registration is set to expire on 31/03/2024 . It is used on some minor crops and its projected or potential use cannot be predicted at this time . As with all pesticides, its continued use will depend on regulatory reviews and the development of resistance among target pests .

Eigenschaften

IUPAC Name |

N-[(Z)-N-(cyclopropylmethoxy)-C-[2,3-difluoro-6-(trifluoromethyl)phenyl]carbonimidoyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F5N2O2/c21-15-9-8-14(20(23,24)25)17(18(15)22)19(27-29-11-13-6-7-13)26-16(28)10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMXQHFNODYQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CO/N=C(/C2=C(C=CC(=C2F)F)C(F)(F)F)\NC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431727 | |

| Record name | Cyflufenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyflufenamid | |

CAS RN |

180409-60-3 | |

| Record name | Cyflufenamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180409-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyflufenamid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180409603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyflufenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYFLUFENAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79ID05OQ82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.